molecular formula C10H12O2 B14579352 2-Ethoxycycloocta-2,4,6-trien-1-one CAS No. 61173-49-7

2-Ethoxycycloocta-2,4,6-trien-1-one

Cat. No.: B14579352
CAS No.: 61173-49-7
M. Wt: 164.20 g/mol
InChI Key: BNYRGUYHHGREOL-UHFFFAOYSA-N
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Description

2-Ethoxycycloocta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds It consists of a cyclooctatriene ring with an ethoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycycloocta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cyclooctatriene using selenium dioxide. This reaction typically requires mild conditions and yields the desired product with good efficiency . Another method involves the use of transition metal-catalyzed cycloaddition reactions, where triynes undergo carbonylative cycloaddition in the presence of a rhodium catalyst and carbon monoxide .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclooctatriene compounds.

Scientific Research Applications

2-Ethoxycycloocta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxycycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring and functional groups allow it to participate in different chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxycycloocta-2,4,6-trien-1-one is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

61173-49-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-ethoxycycloocta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O2/c1-2-12-10-8-6-4-3-5-7-9(10)11/h3-6,8H,2,7H2,1H3

InChI Key

BNYRGUYHHGREOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=CCC1=O

Origin of Product

United States

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